molecular formula C23H23N3O3 B2605966 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one CAS No. 1021212-50-9

5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one

Cat. No.: B2605966
CAS No.: 1021212-50-9
M. Wt: 389.455
InChI Key: FNBWGMQLVYIXST-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one is a complex heterocyclic compound with significant potential in pharmaceutical and neurological research, featuring a molecular formula of C23H21N3O3 and a molecular weight of approximately 403.44 g/mol. This compound incorporates a pyridin-4(1H)-one core structure substituted with a benzyloxy group at the 5-position and a 4-phenylpiperazine-1-carbonyl moiety at the 2-position. The piperazine ring system is widely recognized in medicinal chemistry for its role in enhancing bioavailability and binding affinity to biological targets, particularly in central nervous system receptors . Researchers value this compound as a key intermediate or target structure for developing novel therapeutic agents, with particular interest in its potential application as a muscarinic receptor antagonist based on structural similarities to known M4 antagonists . The presence of both hydrogen bond acceptors and donors in its molecular architecture facilitates specific interactions with enzymatic targets, while the benzyloxy and phenylpiperazine groups contribute to optimal lipophilicity for blood-brain barrier penetration in preclinical studies. The compound's primary research applications include investigation as a precursor for neuropharmacological agents targeting neurological disorders such as Parkinson's disease, with structural analogs demonstrating potential as muscarinic receptor 4 (M4) antagonists . Additional applications encompass its use as a chemical probe for studying kinase inhibition pathways and metalloenzyme modulation due to its privileged heterocyclic scaffold. The mechanism of action for related compounds involves allosteric modulation of G-protein-coupled receptors, particularly muscarinic acetylcholine receptors, which play crucial roles in regulating neurotransmitter release and neuronal excitability patterns . Researchers utilize this compound exclusively in in vitro assays and animal model studies to elucidate signaling pathways involved in cognitive function and motor control. As a research chemical, this compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

5-phenylmethoxy-2-(4-phenylpiperazine-1-carbonyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-21-15-20(24-16-22(21)29-17-18-7-3-1-4-8-18)23(28)26-13-11-25(12-14-26)19-9-5-2-6-10-19/h1-10,15-16H,11-14,17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBWGMQLVYIXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzyloxy group, a piperazine moiety, and a pyridinone core, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structural features contribute to its biological efficacy:

  • Benzyloxy Group : Enhances lipophilicity and may facilitate cellular uptake.
  • Piperazine Moiety : Commonly associated with various therapeutic effects, including antipsychotic and antidepressant activities.
  • Pyridinone Core : Known for its role in enzyme inhibition and anticancer properties.

Table 1: Structural Features and Their Implications

Structural FeatureDescriptionBiological Activity
Benzyloxy GroupIncreases lipophilicityPotentially improves bioavailability
Piperazine MoietyVersatile therapeutic applicationsAntipsychotic, antidepressant effects
Pyridinone CoreEnzyme inhibition potentialAnticancer properties

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDKs can lead to the induction of apoptosis in cancer cells, making this compound a candidate for anticancer therapy.

Anticancer Properties

Similar compounds have demonstrated the ability to induce apoptosis and inhibit tumor growth. For instance, studies have shown that derivatives with similar structures can effectively target cancer cell lines, suggesting that this compound may exhibit comparable effects.

Understanding how this compound interacts with biological targets is crucial for optimizing its pharmacological profile. Interaction studies often utilize molecular docking techniques to elucidate binding affinities and specific interactions with target enzymes.

Interaction Studies

These studies focus on:

  • Binding Affinity : Assessing how well the compound binds to specific enzymes.
  • Mechanism Elucidation : Understanding the pathways through which the compound exerts its effects.

Case Studies and Research Findings

Several studies have highlighted the potential of compounds similar to this compound in various therapeutic contexts:

Case Study 1: Cyclin-dependent Kinase Inhibition

A study demonstrated that compounds with a similar structure effectively inhibited CDKs, leading to reduced proliferation of cancer cells. The mechanism involved the induction of cell cycle arrest and subsequent apoptosis.

Case Study 2: Neuroprotection

Research on piperazine derivatives indicated their ability to inhibit MAO-B selectively. This inhibition was linked to neuroprotective effects against oxidative stress, suggesting potential applications in treating neurodegenerative disorders .

Scientific Research Applications

Enzyme Inhibition

Research indicates that 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one acts as an inhibitor of cyclin-dependent kinases (CDKs). CDKs play a vital role in cell cycle regulation, making this compound a candidate for anticancer therapies. In studies, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells, highlighting the potential of this compound in cancer treatment.

Anticancer Properties

The compound's structural characteristics suggest it may possess anticancer properties. Similar compounds have been shown to affect cell proliferation and survival pathways, making further investigation into its mechanism of action essential. Interaction studies using molecular docking and biochemical assays are crucial for elucidating how this compound interacts with biological targets at the molecular level.

Potential as Therapeutic Agent

The unique combination of functional groups in this compound positions it as a valuable scaffold for designing novel therapeutic agents. Its potential applications extend beyond oncology to include treatments for neurological disorders and other diseases linked to cell cycle dysregulation .

Case Study 1: Cyclin-dependent Kinase Inhibition

In a study examining various derivatives of pyridinone compounds, this compound was identified as a potent inhibitor of CDKs. The study highlighted its ability to induce apoptosis in specific cancer cell lines, demonstrating its therapeutic potential.

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive structure-activity relationship (SAR) analysis was conducted on similar compounds, revealing that modifications to the benzyloxy and piperazine groups significantly affected biological activity. This insight underscores the importance of structural optimization in drug design .

Comparison with Similar Compounds

Key Observations:

Substituent Impact :

  • The hydroxymethyl group in IIa facilitates iron chelation, making it relevant for treating metal overload disorders .
  • The 4-phenylpiperazine-1-carbonyl group in the target compound distinguishes it by introducing a bulky, aromatic moiety that may enhance CNS receptor affinity, a trait observed in arylpiperazine-based drugs .
  • Nitroimidazole derivatives (e.g., 13a ) exhibit antiproliferative and anti-HIV activities, highlighting how heterocyclic substituents diversify applications .

Synthetic Routes :

  • Chloromethyl derivatives (e.g., 4 ) are critical intermediates for introducing nitroimidazole groups via nucleophilic substitution .
  • Aldehyde intermediates (e.g., IIIb ) enable the formation of Schiff bases, expanding structural diversity for tyrosinase inhibition studies .

Biological Activities: Hydroxypyridinones with hydroxymethyl or imino groups show antioxidant and chelation properties, whereas nitroimidazole derivatives prioritize antiviral activity .

Research Findings and Pharmacological Potential

  • Antioxidant and Chelation : Compounds like IIa demonstrate radical-scavenging efficacy (IC₅₀ values < 50 µM) and iron-binding constants (logβ ~ 30), suggesting utility in oxidative stress mitigation .
  • Antiviral Activity : Nitroimidazole derivatives (e.g., 13a ) inhibit HIV-1 replication (EC₅₀: 0.8–1.2 µM) and exhibit low cytotoxicity (CC₅₀ > 100 µM) .
  • Structural Flexibility : The pyridin-4-one core allows modular substitution, enabling tailored pharmacokinetic properties. For instance, benzyloxy groups enhance membrane permeability, while piperazine moieties improve solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one?

  • Methodology :

  • Benzyl Protection : Begin with kojic acid derivatives. Protect the 5-hydroxyl group using benzyl chloride in a basic medium (e.g., NaOH) to yield 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one .
  • Pyridinone Formation : Convert the pyran-4-one to pyridin-4(1H)-one via ammonia-mediated Michael addition, ring-opening, and dehydration under reflux .
  • Piperazine Coupling : React the pyridinone intermediate with 4-phenylpiperazine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF to introduce the piperazine-carbonyl moiety .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, EtOAc/hexane gradients).

Q. How is the structural integrity of this compound validated after synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry using 1H^1H- and 13C^{13}C-NMR. For example, the benzyloxy group appears as a singlet (~δ 5.0 ppm for OCH2_2), and piperazine protons resonate as multiplet signals (~δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., O–H···O and N–H···O interactions) to confirm planarity and substituent orientation .
  • Mass Spectrometry : Use HRMS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) .

Q. What in vitro assays are recommended for preliminary biological evaluation?

  • Screening Protocols :

  • Enzyme Inhibition : Test against targets like carbonic anhydrase (hCA I/II) using esterase activity assays with 4-nitrophenyl acetate as substrate .
  • Cytotoxicity : Use MTT or SRB assays in cancer cell lines (e.g., SW620 colorectal) to measure IC50_{50} values .
  • Antioxidant Activity : Assess radical scavenging via DPPH or ABTS assays .

Advanced Research Questions

Q. How do structural modifications influence its pharmacological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Piperazine Substitution : Replacing 4-phenylpiperazine with N-benzyl or 2-fluorophenyl groups alters target selectivity (e.g., PARP-1 vs. PARP-2 inhibition) .
  • Benzyloxy Replacement : Removing the benzyl group via hydrogenolysis (Pd/C, H2_2) enhances solubility but may reduce membrane permeability .
  • Pyridinone Modifications : Introducing electron-withdrawing groups (e.g., nitro) at position 3 increases cytotoxicity but may compromise metabolic stability .
    • Data Interpretation : Compare IC50_{50} shifts in enzyme assays (e.g., ±0.5 log units) to identify critical substituents .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Pharmacokinetic Studies :

  • Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability. Monitor plasma concentration via LC-MS/MS; prioritize compounds with AUC024_{0-24} > 500 ng·h/mL .
  • Xenograft Models : Use BRCA1-deficient tumors (e.g., MDA-MB-436) to test standalone efficacy. A T/C value < 40% (tumor volume reduction vs. control) indicates therapeutic potential .
    • Safety Profiling : Track body weight loss (<15%) and liver/kidney biomarkers (ALT, BUN) to rule out toxicity .

Q. How can molecular docking elucidate its interaction with biological targets?

  • Computational Workflow :

  • Target Selection : Prioritize proteins with structural homology (e.g., eIF4A3 or PARP-1) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite. Set grid boxes around active sites (e.g., PARP-1’s NAD+^+-binding domain) .
  • Key Interactions : Hydrogen bonds between the pyridinone carbonyl and Arg878 (PARP-1) or π-π stacking with Phe763 enhance binding affinity .
    • Validation : Correlate docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC50_{50} data .

Key Considerations for Researchers

  • Data Contradictions : Discrepancies in cytotoxicity (e.g., SW620 vs. BRCA1-deficient cells) may arise from differential DNA repair mechanisms; validate using isogenic cell pairs .
  • Synthetic Pitfalls : Avoid over-reduction during benzyl deprotection; optimize hydrogenolysis time (1–2 hr) to prevent pyridinone ring degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.